SIRT1 Inhibition: Comparison with 4-(4-Ethylphenoxy)butyrate Analog
No publicly available SIRT1 inhibition data exist for the target compound. However, its closest structurally characterized comparator, 4-(4-ethylphenoxy)-butyric acid 6-oxo-6H-benzo[c]chromen-3-yl ester, inhibited human full-length SIRT1 with an IC₅₀ of 6.00×10³ nM in a fluorimetric assay [1]. The Cbz-aminobutyrate side-chain of the target compound replaces the 4-ethylphenoxy group, introducing a hydrogen-bond-capable carbamate and a longer flexible linker, which is expected to alter the binding mode within the SIRT1 active site. Quantitative head-to-head data are required to confirm the magnitude and direction of this differentiation.
| Evidence Dimension | SIRT1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | 4-(4-Ethylphenoxy)-butyric acid 6-oxo-6H-benzo[c]chromen-3-yl ester: IC₅₀ = 6.00×10³ nM |
| Quantified Difference | Cannot be calculated; comparator data provided for reference only |
| Conditions | Human full-length SIRT1 expressed in DE3 cells, fluorimetric assay |
Why This Matters
The comparator demonstrates that the benzo[c]chromenone core can engage the SIRT1 catalytic site, providing a structural rationale for exploring the target compound as a SIRT1 probe; procurement decisions should be driven by the opportunity to compare side-chain effects in a defined assay system.
- [1] BindingDB entry for BDBM50304357 (4-(4-ethylphenoxy)-butyric acid 6-oxo-6H-benzo[c]chromen-3-yl ester). IC₅₀ = 6.00E+3 nM (SIRT1). Available at: http://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50304357 (accessed 2026-04-30). View Source
